An In-depth Technical Guide to 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol (CAS: 70069-04-4)
An In-depth Technical Guide to 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol (CAS: 70069-04-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, commonly known in scientific literature as 2-Hydroxymethyl-18-crown-6 or 18-Crown-6-methanol, is a functionalized derivative of the well-established macrocyclic polyether, 18-crown-6.[1] Its unique molecular architecture, featuring a hydrophilic cavity formed by six oxygen atoms and a reactive hydroxymethyl sidearm, imparts a versatile set of properties that have garnered significant interest across various scientific disciplines. This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis, and key applications, with a focus on its utility in drug development and other research areas.
The defining feature of this compound is its ability to selectively form stable complexes with various cations, particularly alkali and alkaline earth metals, by encapsulating them within its 18-membered ring.[1] The appended hydroxymethyl group not only enhances its solubility in polar solvents but also serves as a functional handle for further chemical modifications, allowing for its incorporation into more complex molecular systems such as polymers and drug delivery vehicles.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 70069-04-4 | [1] |
| Molecular Formula | C₁₃H₂₆O₇ | [1] |
| Molecular Weight | 294.34 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 150 °C at 0.5 mmHg | [2] |
| Density | 1.174 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.479 | [2] |
| Solubility | Soluble in water and polar organic solvents. | [3] |
Synthesis and Characterization
Synthesis
Experimental Protocol: Synthesis of 18-Crown-6 (Adaptable for 2-Hydroxymethyl-18-crown-6)
This protocol describes the synthesis of the parent 18-crown-6 and can be conceptually adapted for its hydroxymethyl derivative by utilizing an appropriately substituted starting material.
Materials:
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Triethylene glycol
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1,2-bis(2-chloroethoxy)ethane
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Potassium hydroxide
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Tetrahydrofuran (THF)
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Dichloromethane
-
Anhydrous magnesium sulfate
-
Acetonitrile
Procedure:
-
A solution of triethylene glycol in THF is prepared in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel.
-
A 60% aqueous solution of potassium hydroxide is added to the flask with vigorous stirring.
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A solution of 1,2-bis(2-chloroethoxy)ethane in THF is added dropwise to the reaction mixture.
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The mixture is heated at reflux with vigorous stirring for 18-24 hours.
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After cooling, the bulk of the THF is removed under reduced pressure.
-
The resulting slurry is diluted with dichloromethane and filtered. The solid salts are washed with additional dichloromethane.
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation.
-
Further purification can be achieved by recrystallization from hot acetonitrile, which forms a crystalline complex with 18-crown-6.
-
The acetonitrile is subsequently removed under high vacuum to yield the pure crown ether.
Logical Workflow for the Synthesis of 18-Crown-6
Caption: General workflow for the synthesis of 18-crown-6.
Spectroscopic Characterization
The structural confirmation of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol relies on standard spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the crown ether ring and the hydroxymethyl group. The complexity of the spectrum in the region of the ring protons is due to the asymmetry introduced by the substituent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbon atoms of the macrocyclic ring and the hydroxymethyl side chain.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-O stretching bands are also expected in the fingerprint region.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Applications in Research and Drug Development
The unique properties of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol make it a valuable tool in various research and development areas.
Phase-Transfer Catalysis
Crown ethers are renowned for their efficacy as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. By complexing with a cation (e.g., K⁺), the crown ether transports the associated anion into an organic phase where it can react with an organic substrate. This enhances reaction rates and yields under milder conditions.
A study on the β-hydroxyethylation of mercaptans with ethylene carbonate demonstrated that the synergistic catalysis of potassium salts with 18-crown-6 significantly accelerated the reaction rate and increased the conversion of the mercaptan under solvent-free conditions.[4]
Quantitative Data on Phase-Transfer Catalysis
| Catalyst System | Conversion of n-C₈H₁₇SH (%) | Reaction Conditions | Reference |
| 0.3 mol% K₂CO₃ | Low (specific value not provided) | Solvent-free | [4] |
| 0.3 mol% K₂CO₃ + 0.6 mol% 18-crown-6 | 100 | Solvent-free | [4] |
Experimental Protocol: Phase-Transfer Catalyzed β-Hydroxyethylation (General Approach)
Materials:
-
Mercaptan (e.g., n-octyl mercaptan)
-
Ethylene carbonate
-
Potassium carbonate (K₂CO₃)
-
1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol
-
Organic solvent (if not solvent-free)
Procedure:
-
The mercaptan, ethylene carbonate, potassium carbonate, and 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol are charged into a reaction vessel.
-
The reaction mixture is stirred at a specific temperature for a designated period.
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The progress of the reaction is monitored by a suitable analytical technique (e.g., GC, HPLC).
-
Upon completion, the reaction mixture is worked up by washing with water to remove the catalyst and any remaining salts.
-
The organic layer is dried and the product is purified by distillation or chromatography.
Workflow for a Phase-Transfer Catalyzed Reaction
Caption: Mechanism of phase-transfer catalysis.
Ion Transport and Separation
The ability of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol to selectively bind cations makes it a valuable tool for studying and facilitating ion transport across biological and artificial membranes.[1] This is particularly relevant in the development of ion-selective electrodes and in processes for the separation and purification of metal ions.[1]
Studies on the transport of heavy metal cations through bulk liquid membranes have shown that crown ethers like 18-crown-6 can act as efficient and selective ionophores.[5] The transport efficiency and selectivity are influenced by the nature of the organic solvent used as the liquid membrane.
Drug Delivery Systems
The development of novel drug delivery systems is a critical area of pharmaceutical research.[6] 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, with its biocompatible polyether backbone and functionalizable sidearm, presents opportunities for the design of advanced drug carriers.[1] Its ability to form complexes can enhance the solubility and bioavailability of certain drugs.[1] Furthermore, the hydroxymethyl group can be used to attach the crown ether to polymers, nanoparticles, or other drug delivery platforms. A study on the stability of oxytocin in aqueous solutions found that 18-crown-6 had a stabilizing effect in certain buffer systems, suggesting its potential as an excipient in pharmaceutical formulations.[7]
Safety and Handling
1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol is a versatile and functionalized crown ether with a wide range of applications in scientific research and development. Its ability to selectively complex cations, coupled with the reactivity of its hydroxymethyl group, makes it a valuable tool in phase-transfer catalysis, ion transport studies, and the design of novel drug delivery systems. Further research into its applications, particularly in the realm of targeted drug delivery and advanced materials, is warranted and holds significant promise.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-ヒドロキシメチル-18-クラウン-6 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Hydroxymethyl-18-crown-6, 97% | Fisher Scientific [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel drug delivery systems, devices, and fabrication methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 18-Crown-6 on Oxytocin Stability in Aqueous Buffer Solutions - PMC [pmc.ncbi.nlm.nih.gov]
